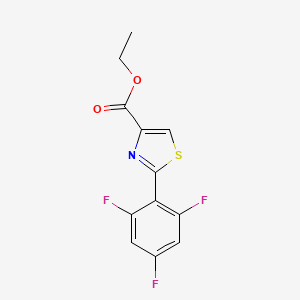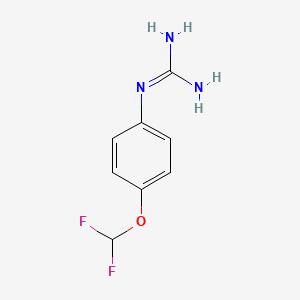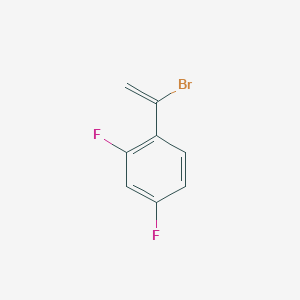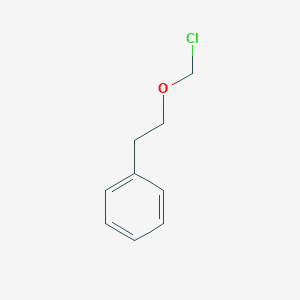![molecular formula C11H13NO2 B13685339 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the oxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to more saturated forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: In materials science, it is used in the development of advanced polymers and resins with desirable properties such as thermal stability and flame retardancy.
作用機序
The mechanism of action of 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2H-1,3-Benzoxazine-3(4H)-one: A simpler analog without the ethyl and methyl substituents.
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but lacks the ethyl group.
7-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but lacks the ethyl group.
Uniqueness
2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its simpler analogs.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-ethyl-7-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-3-9-11(13)12-8-5-4-7(2)6-10(8)14-9/h4-6,9H,3H2,1-2H3,(H,12,13) |
InChIキー |
BPMGXXBCTLJAFD-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)





![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)
![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)
![1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13685309.png)



![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
